N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine is a complex organic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 332.37 g/mol. This compound is categorized within the class of quinoxaline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound's structure incorporates a quinoxaline moiety linked to a triazole and an azetidine ring, suggesting potential interactions with biological targets.
The synthesis of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine involves several key steps:
The molecular structure of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine can be represented using various chemical notation systems:
InChI=1S/C17H16N8/c1-23(17-13-4-2-3-5-14(13)18-10-19-17)12-8-24(9-12)16-7-6-15-21-20-11-25(15)22-16/h2-7,10-12H,8-9H2,1H3
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=CC=CC=C54
These representations provide insights into the compound's connectivity and stereochemistry.
The chemical reactivity of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-y}azetidin-3-y)quinoxalin-2-amines can be explored through various reactions:
Technical details regarding these reactions often involve optimizing conditions such as temperature, solvent choice, and catalyst use to achieve desired selectivity and yield.
The mechanism of action for N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-y}azetidin-3-y)quinoxalin-2-amines likely involves interactions with specific biological targets such as enzymes or receptors:
The physical and chemical properties of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-y}azetidin-3-y)quinoxalin-2-amines include:
Relevant analyses such as UV-visible spectroscopy and nuclear magnetic resonance spectroscopy would provide additional insights into its structural integrity and purity.
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-y}azetidin-3-y)quinoxalin-2-amines show promise in various scientific applications:
CAS No.: 2134602-45-0
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1
CAS No.: 127886-77-5